molecular formula C12H10F3NO B15242421 1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol

1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol

Cat. No.: B15242421
M. Wt: 241.21 g/mol
InChI Key: RZAJBOZRBCJNMB-UHFFFAOYSA-N
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Description

1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol is an organic compound that features a pyrrole ring and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol typically involves the reaction of a pyrrole derivative with a trifluorophenyl ketone under specific conditions. One common method is the reduction of the corresponding ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminum hydride) are common.

    Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions could introduce new functional groups to the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Pyrrol-2-yl)-1-phenylethanol: Lacks the trifluoromethyl groups, which may affect its reactivity and properties.

    1-(1H-Pyrrol-2-yl)-1-(4-fluorophenyl)ethanol: Contains a single fluorine atom, leading to different chemical behavior.

    1-(1H-Pyrrol-2-yl)-1-(3,4-difluorophenyl)ethanol: Has two fluorine atoms, which may influence its interactions and stability.

Uniqueness

1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol is unique due to the presence of three fluorine atoms on the phenyl ring

Properties

Molecular Formula

C12H10F3NO

Molecular Weight

241.21 g/mol

IUPAC Name

1-(1H-pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol

InChI

InChI=1S/C12H10F3NO/c1-12(17,10-3-2-4-16-10)7-5-8(13)11(15)9(14)6-7/h2-6,16-17H,1H3

InChI Key

RZAJBOZRBCJNMB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CN1)(C2=CC(=C(C(=C2)F)F)F)O

Origin of Product

United States

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